ethyl 4-cyano-3-methyl-5-[(9H-xanthen-9-ylcarbonyl)amino]-2-thiophenecarboxylate
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Overview
Description
Ethyl 4-cyano-3-methyl-5-[(9H-xanthen-9-ylcarbonyl)amino]thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles that are widely used in organic synthesis due to their stability and reactivity. This particular compound is notable for its unique structure, which includes a xanthene moiety, a cyano group, and a thiophene ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-cyano-3-methyl-5-[(9H-xanthen-9-ylcarbonyl)amino]-2-thiophenecarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Attachment of the Xanthene Moiety: The xanthene moiety can be attached through an amide bond formation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-cyano-3-methyl-5-[(9H-xanthen-9-ylcarbonyl)amino]thiophene-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-cyano-3-methyl-5-[(9H-xanthen-9-ylcarbonyl)amino]thiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of ethyl 4-cyano-3-methyl-5-[(9H-xanthen-9-ylcarbonyl)amino]-2-thiophenecarboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The cyano group and the xanthene moiety may play crucial roles in its biological activity, potentially interacting with enzymes or receptors in the body. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-cyano-3-hydroxybutyrate: Another cyano-containing ester with different functional groups.
Indole Derivatives: Compounds containing the indole nucleus, which also exhibit diverse biological activities.
Xanthene Derivatives: Compounds containing the xanthene moiety, known for their fluorescent properties and use in dye chemistry.
Uniqueness
Ethyl 4-cyano-3-methyl-5-[(9H-xanthen-9-ylcarbonyl)amino]thiophene-2-carboxylate is unique due to its combination of a thiophene ring, a cyano group, and a xanthene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C23H18N2O4S |
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Molecular Weight |
418.5 g/mol |
IUPAC Name |
ethyl 4-cyano-3-methyl-5-(9H-xanthene-9-carbonylamino)thiophene-2-carboxylate |
InChI |
InChI=1S/C23H18N2O4S/c1-3-28-23(27)20-13(2)16(12-24)22(30-20)25-21(26)19-14-8-4-6-10-17(14)29-18-11-7-5-9-15(18)19/h4-11,19H,3H2,1-2H3,(H,25,26) |
InChI Key |
LKKJGGUHRIGEMY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C#N)C |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C#N)C |
Origin of Product |
United States |
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